

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Cat. No.: B079552

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid** (CAS No. 133747-57-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's properties, potential hazards, and procedural best practices. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide extrapolates information from structurally similar compounds to establish a conservative and robust safety framework. The core principle of this guide is to foster a proactive safety culture through a deep understanding of the compound's chemical nature and the rationale behind each handling recommendation.

Compound Identification and Properties

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Its structure incorporates a lactam (a cyclic amide), a carboxylic acid, and a p-tolyl group attached to the nitrogen atom. This unique combination of functional groups dictates its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier	Value
Chemical Name	5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Synonyms	1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number	133747-57-6 [1] [2] [3] [4]
Molecular Formula	C12H13NO3 [1] [2] [3]
Molecular Weight	219.24 g/mol [1] [3]

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources. It should be handled as a solid with unknown volatility.

Hazard Assessment: An Evidence-Based Approach

A specific, validated Safety Data Sheet (SDS) for **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid** is not publicly available at the time of this writing. Therefore, a comprehensive hazard assessment must be conducted by examining structurally related compounds. This approach, rooted in the principles of chemical analogy, allows us to anticipate potential hazards and establish appropriate safety measures.

2.1. Analysis of Structural Analogues

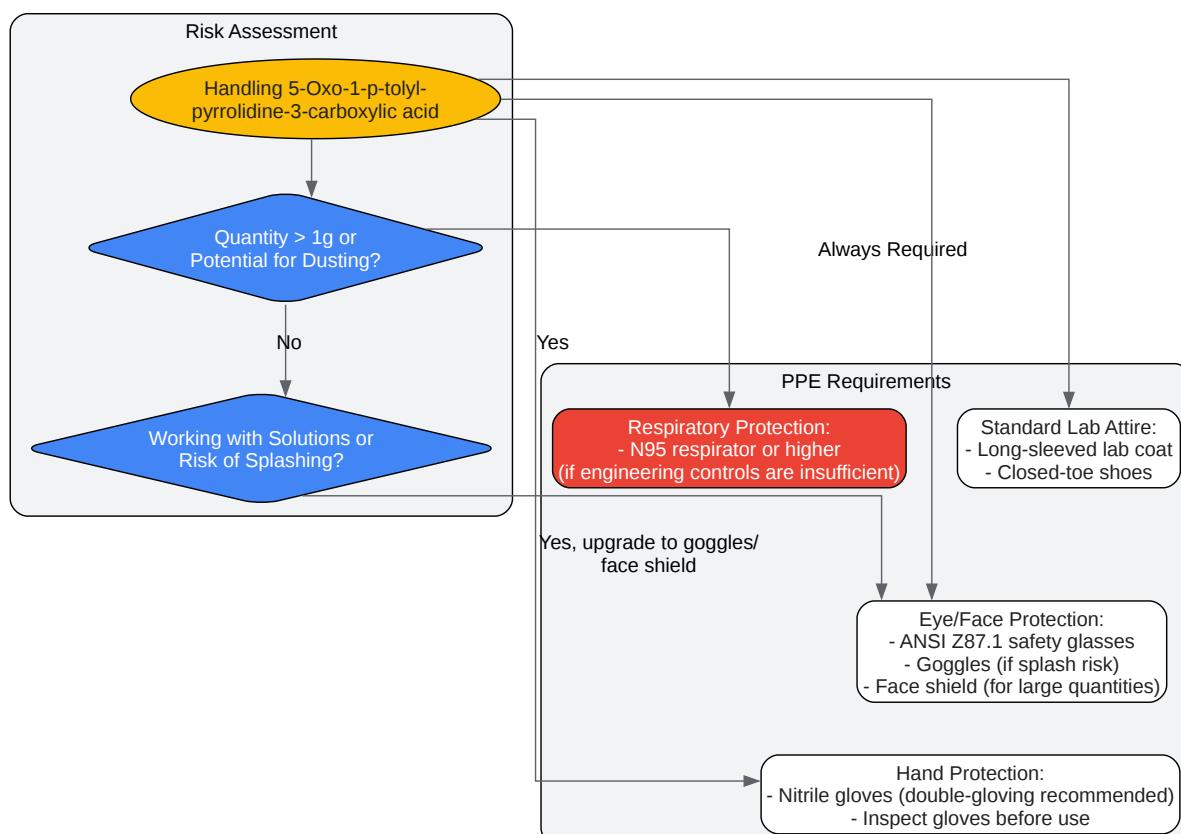
- 5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid: An isomer of the target compound, this molecule is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[\[5\]](#) This suggests that our target compound should be handled as, at minimum, an irritant.
- Pyrrolidine-3-carboxylic acid: The parent pyrrolidine core, lacking the p-tolyl group, is noted to cause severe eye damage.[\[6\]](#) This highlights the potential for significant ocular hazards.
- General Pyrrolidinone Derivatives: The pyrrolidinone scaffold is a common motif in pharmacologically active molecules.[\[7\]](#) While this speaks to their utility, it also underscores the potential for unforeseen biological effects, necessitating careful handling to avoid accidental exposure.

2.2. Postulated Hazard Profile

Based on the available data, we will operate under the assumption that **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid** presents the following hazards:

Hazard Category	Postulated GHS Classification	Rationale
Acute Toxicity (Oral)	Category 4 (Harmful if swallowed)	Common for complex organic molecules used in research.[8]
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	Based on data for the structural isomer 5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid.
Serious Eye Damage/Irritation	Category 1 or 2A (Causes serious eye damage/irritation)	Extrapolated from both the parent pyrrolidine-3-carboxylic acid and the tolyl-substituted isomer.[6]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	Based on data for the structural isomer.[5]

Safe Handling and Personal Protective Equipment (PPE)


A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

3.1. Engineering Controls

- Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9]
- Containment: Use of a glove box or other containment strategies is recommended for weighing and transferring larger quantities of the material.

3.2. Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a checklist but a risk-based decision process. The following diagram illustrates the recommended logic for ensuring adequate protection.

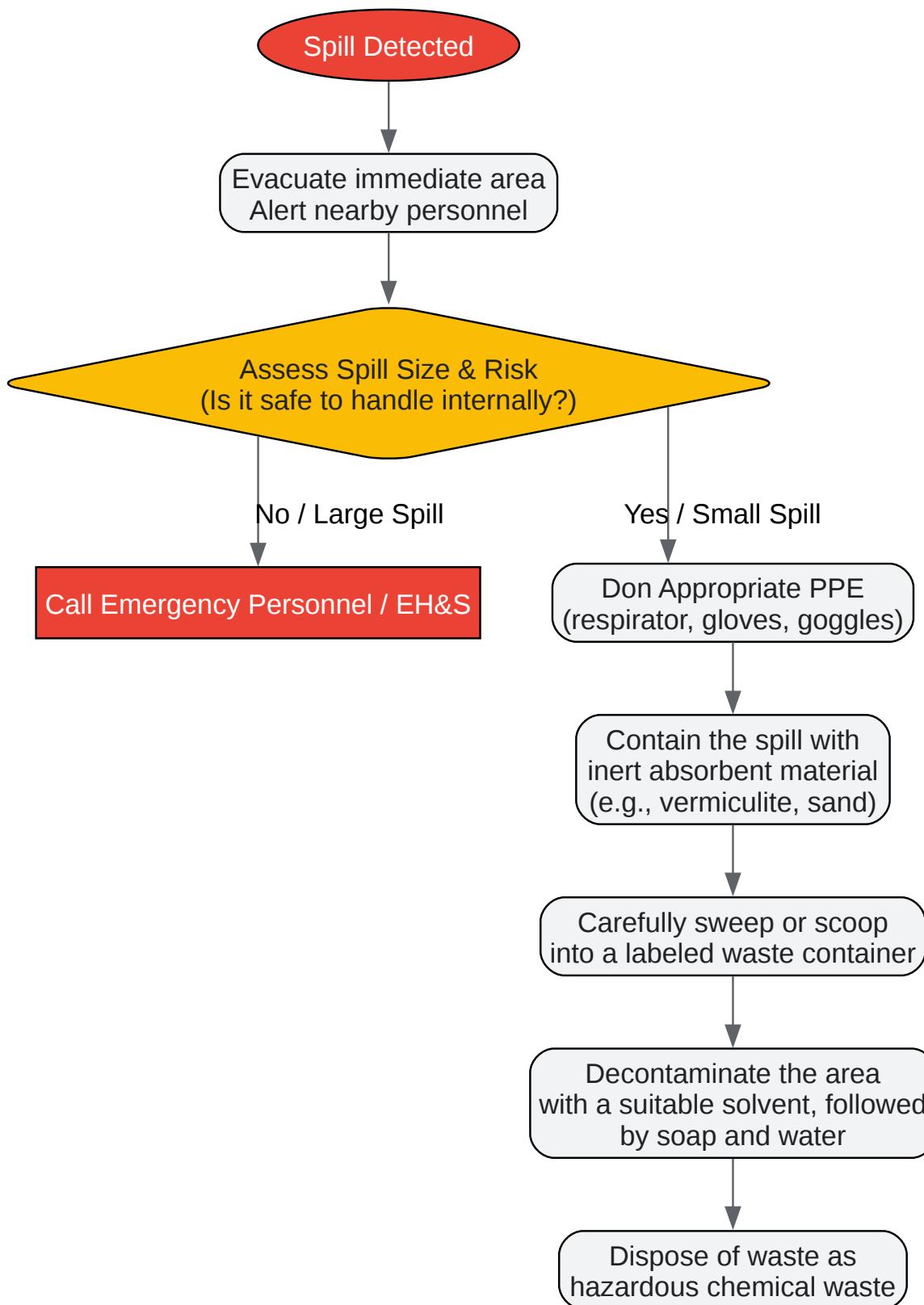
[Click to download full resolution via product page](#)

Caption: PPE selection workflow for handling the target compound.

3.3. Hygiene Practices

- Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][8]
- Do not eat, drink, or smoke in laboratory areas.
- Remove contaminated clothing and PPE before leaving the laboratory.

Storage and Stability


Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The carboxylic acid moiety can react with bases, while the amide and aromatic ring can be susceptible to strong acids and oxidizers.
- Labeling: Ensure all containers are clearly labeled with the full chemical name and any known or postulated hazards.

Emergency Procedures

Rapid and informed response to an emergency can significantly mitigate harm.

5.1. Spill Response

[Click to download full resolution via product page](#)

Caption: Step-by-step emergency response flowchart for spills.

5.2. First Aid Measures

The following first aid protocols are based on the potential hazards identified from structural analogues.[\[5\]](#)[\[8\]](#)[\[10\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[\[5\]](#)
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[\[5\]](#)[\[10\]](#)
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[\[5\]](#) Seek immediate medical attention.
- Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[10\]](#)

Disposal Considerations

All waste containing **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid** must be treated as hazardous chemical waste.

- Waste Collection: Collect waste material in a clearly labeled, sealed container.
- Disposal Route: Dispose of the material through a licensed professional waste disposal service.[\[8\]](#) Do not dispose of it down the drain or in regular trash.

Synthesis and Reactivity Insights for Safe Handling

Understanding the synthesis and potential reactivity of this compound provides a deeper context for its safe handling.

- Synthesis: This compound and its analogues are often synthesized via cyclization reactions, for instance, through the condensation of amines with itaconic acid or its derivatives.[\[7\]](#)[\[11\]](#) These reactions can be conducted under high temperatures, indicating the thermal stability

of the core structure but also highlighting the need for careful temperature control during any experimental procedures.

- Reactivity: The carboxylic acid group can undergo standard reactions such as esterification and amide bond formation. The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic tolyl group can undergo electrophilic substitution, although the conditions required would likely be harsh.

Conclusion

While **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid** is a valuable compound for research and development, its safe handling is paramount. In the absence of a specific SDS, a conservative approach based on the known hazards of structural analogues is both prudent and necessary. By adhering to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The principles of scientific integrity demand that we treat compounds of unknown toxicity with the highest degree of caution, a practice that is central to the ethos of responsible research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | lookchem [lookchem.com]
- 2. appchemical.com [appchemical.com]
- 3. scbt.com [scbt.com]
- 4. equationchemical.com [equationchemical.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079552#5-oxo-1-p-tolyl-pyrrolidine-3-carboxylic-acid-safety-and-handling\]](https://www.benchchem.com/product/b079552#5-oxo-1-p-tolyl-pyrrolidine-3-carboxylic-acid-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com